Methyl 4-chloro-2-cyanobenzoate

Catalog No.
S801404
CAS No.
58331-97-8
M.F
C9H6ClNO2
M. Wt
195.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-2-cyanobenzoate

CAS Number

58331-97-8

Product Name

Methyl 4-chloro-2-cyanobenzoate

IUPAC Name

methyl 4-chloro-2-cyanobenzoate

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3

InChI Key

JKAWTBOCEPQPBQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C#N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C#N

Methyl 4-chloro-2-cyanobenzoate is a chemical compound with the molecular formula C9H6ClNO2C_9H_6ClNO_2 and a molecular weight of 195.60 g/mol. It features a benzoate structure with a chlorine atom and a cyano group positioned at specific locations on the aromatic ring. The compound is characterized by its moderate solubility in organic solvents and has been noted for its potential reactivity due to the presence of both electrophilic and nucleophilic sites .

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Hydrolysis: In the presence of water and suitable conditions, it can hydrolyze to form the corresponding benzoic acid.
  • Reduction: The cyano group can be reduced to amine derivatives under specific conditions .

These reactions highlight its utility as a precursor in the synthesis of more complex organic molecules.

Research indicates that methyl 4-chloro-2-cyanobenzoate exhibits significant biological activity. It has been studied for its potential antimicrobial properties and may also demonstrate anti-inflammatory effects. The compound's structure allows it to interact with biological targets, making it of interest in drug development .

Several methods are available for synthesizing methyl 4-chloro-2-cyanobenzoate:

  • From 4-Chlorobenzoic Acid: This method involves the esterification of 4-chlorobenzoic acid with methanol in the presence of an acid catalyst.
  • Via Nitration: Starting from methyl 4-chlorobenzoate, nitration followed by hydrolysis can yield the cyano derivative.
  • Coupling Reactions: Advanced synthetic strategies may involve coupling reactions using palladium catalysts to form the desired product from simpler precursors .

Methyl 4-chloro-2-cyanobenzoate finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agriculture: The compound has potential uses in developing agrochemicals due to its biological activity.
  • Materials Science: Its properties make it suitable for applications in polymer chemistry and material synthesis .

Studies on methyl 4-chloro-2-cyanobenzoate have focused on its interactions with various biological systems. Its reactivity with nucleophiles has implications for drug design, particularly in targeting specific enzymes or receptors. Additionally, research into its solubility and phase behavior in different solvents provides insights into its potential uses in formulations .

Methyl 4-chloro-2-cyanobenzoate shares structural similarities with several compounds. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-chloro-4-cyanobenzoateC9H6ClNO20.88
Methyl 2-chloro-4-cyanobenzoateC9H6ClNO20.94
Methyl 2,6-dichloro-4-cyanobenzoateC9H6Cl2NO20.92
Methyl 4-chlorobenzoateC8H8ClO20.90
Methyl 3,5-dichloro-4-cyanobenzoateC9H6Cl2NO20.85

Uniqueness

Methyl 4-chloro-2-cyanobenzoate is unique due to its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties compared to its analogs. Its chlorination pattern and cyano group placement differentiate it from other similar compounds, making it valuable for targeted applications in research and industry .

XLogP3

3.1

Wikipedia

Methyl 4-chloro-2-cyanobenzoate

Dates

Modify: 2023-08-15

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